
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-onehydrochloride
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Overview
Description
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl ring substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride typically involves the reaction of a suitable precursor with reagents that introduce the amino and ketone functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
2-amino-2-(2,2,3,3-tetramethylcyclopropyl)ethan-1-ol: Another related compound with a different substitution pattern on the cyclopropyl ring.
Uniqueness
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ketone functionalities. This combination of features makes it a valuable compound for various scientific and industrial applications.
Biological Activity
2-Amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride is a synthetic compound recognized primarily for its role as an NMDA (N-methyl-D-aspartate) receptor antagonist. This compound has garnered attention in pharmacological research due to its implications in various neurological studies and potential therapeutic applications.
- Molecular Formula : C10H17ClN\O
- Molecular Weight : 327.85 g/mol
- Melting Point : 97–98 °C
- Solubility : Highly soluble in water and ethanol
The primary mechanism of action of 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride involves its selective blockade of the NMDA receptor. NMDA receptors are critical for synaptic plasticity and memory function. By inhibiting these receptors, the compound can modulate excitatory neurotransmission, making it a valuable tool in studying conditions like ischemia, epilepsy, and chronic pain.
Neuropharmacology
Research indicates that this compound exhibits significant neuroprotective effects by preventing excitotoxicity associated with excessive glutamate activity. This property makes it a candidate for investigating treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Ischemic Models : In animal models of ischemia, administration of 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride has demonstrated reduced neuronal damage and improved functional recovery post-injury. This suggests its potential in acute stroke management.
- Chronic Pain Studies : Clinical studies have shown that NMDA antagonists can alleviate neuropathic pain symptoms. The use of this compound in preclinical pain models has yielded promising results in reducing hyperalgesia and allodynia.
Toxicity and Safety
Despite its therapeutic potential, 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride is associated with significant toxicity. Reports indicate risks of respiratory distress and seizures upon overdose or improper handling. Researchers are advised to implement stringent safety protocols when working with this compound.
Comparative Analysis with Similar Compounds
Compound Name | Mechanism | Applications | Toxicity |
---|---|---|---|
MK-801 (Dizocilpine) | NMDA antagonist | Research in neuroprotection | High |
Ketamine | NMDA antagonist | Anesthetic and antidepressant | Moderate |
Memantine | NMDA antagonist | Alzheimer’s treatment | Low |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one hydrochloride?
The synthesis typically involves nucleophilic substitution where an amino group attacks a carbonyl carbon, followed by protonation to form the hydrochloride salt. Key steps include:
- Reaction of the ketone precursor (e.g., 2,2,3,3-tetramethylcyclopropyl carbonyl derivative) with an ammonia source under controlled pH.
- Purification via recrystallization using solvents like ethanol or acetone to isolate the hydrochloride salt .
- Validation using NMR spectroscopy (e.g., 1H and 13C) and mass spectrometry to confirm molecular structure and purity ≥95% .
Q. How is the purity and identity of this compound confirmed in academic research?
Analytical workflows include:
- Chromatography : HPLC or GC-MS to assess purity and detect impurities.
- Spectroscopy :
- 1H NMR for functional group analysis (e.g., cyclopropane protons at δ 1.2–1.5 ppm).
- FT-IR to verify amine (-NH2) and carbonyl (C=O) stretches .
- Elemental analysis to confirm stoichiometry (e.g., C, H, N, Cl content) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C11H20ClNO | |
Molecular Weight | ~229.74 g/mol | |
CAS Number | EN300-366795 (analogous compound) |
Advanced Research Questions
Q. How do steric effects of the tetramethylcyclopropyl group influence reactivity in nucleophilic substitutions?
The tetramethylcyclopropyl moiety introduces significant steric hindrance:
- Steric shielding reduces accessibility to the carbonyl carbon, slowing nucleophilic attack.
- Electronic effects : The cyclopropane ring’s strain may alter electron density on the carbonyl, as seen in analogs like 2-amino-1-(5-chloro-2-fluorophenyl)ethan-1-one hydrochloride, where electron-withdrawing substituents stabilize transition states .
- Experimental validation : Kinetic studies (e.g., rate constants under varying temperatures) and computational modeling (DFT) are recommended to quantify these effects .
Q. What are the challenges in analyzing pyrolysis products of this compound, and how can they be addressed?
Pyrolysis (e.g., via GC-MS) may generate complex degradation products due to:
- Thermal instability of the cyclopropane ring, leading to ring-opening products.
- Methodological solutions :
- Use on-line pyrolysis-GC/MS with controlled heating rates (e.g., 10°C/min) to isolate intermediates.
- Compare fragmentation patterns with reference standards (e.g., bk-2C-B pyrolysis data) .
Q. How does this compound interact with biological targets in medicinal chemistry studies?
While direct data on this compound is limited, structural analogs suggest:
- Receptor binding : The amine group may engage in hydrogen bonding with enzymes or receptors (e.g., serotonin receptors in psychoactive analogs) .
- Cellular assays : Use radioligand binding assays (e.g., 3H-labeled derivatives) to quantify affinity for targets like GPCRs .
Table 2: Comparative Reactivity of Structural Analogs
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve amine nucleophilicity.
- Process control : In-line FTIR monitoring to track reaction progress and terminate at optimal conversion .
Q. How can researchers resolve contradictions in spectral data for this compound?
- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable).
- Isotopic labeling : 15N-labeled amine groups can clarify ambiguous peaks in crowded spectra .
Properties
IUPAC Name |
2-amino-1-(2,2,3,3-tetramethylcyclopropyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)7(6(11)5-10)9(8,3)4;/h7H,5,10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTERIRIJFIRQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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